molecular formula C6H8O4 B2634575 4-Oxotetrahydro-2H-pyran-2-carboxylic acid CAS No. 5270-59-7

4-Oxotetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B2634575
CAS No.: 5270-59-7
M. Wt: 144.126
InChI Key: BYCCHEBOFRPHMM-UHFFFAOYSA-N
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Description

4-Oxotetrahydro-2H-pyran-2-carboxylic acid is an organic compound with the molecular formula C6H8O4 It is a six-membered ring structure containing both a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxotetrahydro-2H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors. . This method involves the use of dienones under specific reaction conditions to form the desired pyran ring structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar cyclization reactions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Oxotetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents.

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of esters and amides.

Scientific Research Applications

4-Oxotetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: Its derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.

    Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Oxotetrahydro-2H-pyran-2-carboxylic acid depends on its specific application. In general, its chemical reactivity is influenced by the presence of the ketone and carboxylic acid groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

    4-Oxotetrahydro-2H-pyran-2-carboxylate: An ester derivative with similar structural features.

    2-Pyrone and its derivatives: Compounds with a similar pyran ring structure but different functional groups.

Properties

IUPAC Name

4-oxooxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-4-1-2-10-5(3-4)6(8)9/h5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCCHEBOFRPHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5270-59-7
Record name 4-oxooxane-2-carboxylic acid
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